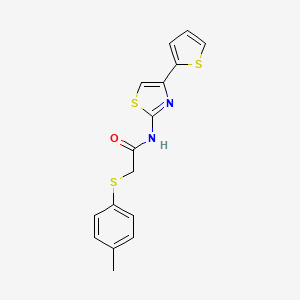

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a thiazole-based acetamide derivative featuring a thiophene substituent at the 4-position of the thiazole ring and a p-tolylthio group at the acetamide side chain. Its structure combines a thiazole core (known for metabolic stability and bioactivity) with sulfur-containing substituents (thiophene and p-tolylthio), which may enhance lipophilicity and modulate interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-11-4-6-12(7-5-11)21-10-15(19)18-16-17-13(9-22-16)14-3-2-8-20-14/h2-9H,10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKCVLAGPLJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Attachment of the p-Tolylthioacetamide Moiety: This step involves the reaction of the thiazole-thiophene intermediate with p-tolylthioacetamide under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

Materials Science

2.1 Organic Electronics

The unique electronic properties of thiophene and thiazole compounds make them suitable candidates for applications in organic electronics. N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can potentially be used in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics .

2.2 Photovoltaic Applications

In particular, compounds with thiophene and thiazole structures have been explored for use in organic solar cells. Their ability to absorb light and facilitate charge separation is critical for enhancing the efficiency of solar energy conversion systems .

Agricultural Applications

3.1 Pesticidal Activity

There is emerging interest in the application of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide as a pesticide or herbicide due to its potential biological activity against various pests and pathogens affecting crops. Studies are ongoing to evaluate its efficacy and safety profile in agricultural settings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Thiazole-acetamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a systematic comparison of the target compound with structurally related analogs from the provided evidence:

Structural and Physicochemical Properties

Key Observations :

- The target compound’s p-tolylthio group distinguishes it from analogs with piperazine (e.g., compound 13 in ), coumarin (e.g., compound 13 in ), or triazole-quinoxaline substituents (e.g., 11c in ). The sulfur atom in the thioether group may improve membrane permeability compared to oxygen-containing analogs.

Antimicrobial Activity :

- Compound 107a (N-(4-methylthiazol-2-yl)-2-p-tolylacetamide) showed broad-spectrum antibacterial activity (MIC: 12.5–6.25 µg/mL) against Staphylococcus aureus and Escherichia coli .

Implication : The target compound’s p-tolylthio group may enhance antimicrobial potency compared to methyl or methoxy substituents, though this requires experimental validation.

Enzyme Inhibition :

- Piperazine-containing analogs (e.g., compound 13 in ) were designed as MMP inhibitors for anti-inflammatory applications, with IC50 values in the micromolar range .

- Coumarin-thiazole hybrids (e.g., compound 5 in ) showed strong α-glucosidase inhibition (IC50: 8.2 µM), attributed to the coumarin moiety’s planar structure .

Implication : The absence of a coumarin or piperazine group in the target compound suggests divergent biological targets, possibly related to its thioether-linked p-tolyl group.

Key Observations :

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Synthesis

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step procedures starting from readily available precursors. The initial steps often include the bromination of thiophen derivatives followed by nucleophilic substitutions to introduce the thiazole and acetamide functionalities.

Reaction Scheme

- Bromination : 1-(4-chlorothiophen-2-yl)ethan-1-one is brominated to form a brominated intermediate.

- Thiazole Formation : The brominated product is reacted with thiourea at elevated temperatures to form the thiazole ring.

- Final Acetamide Formation : The thiazole derivative undergoes further reactions with p-tolylthio compounds to yield the final product.

Anti-inflammatory Activity

Recent studies have shown that derivatives of thiazole, including N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide, exhibit significant anti-inflammatory properties. These compounds act primarily as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Aspirin | 15.32 | - | - |

| Compound A | 23.08 | 5.00 | 4.62 |

| Compound B | 38.46 | 10.00 | 3.85 |

The selectivity index (SI) indicates that certain derivatives have a higher preference for inhibiting COX-2 over COX-1, which is beneficial in reducing side effects associated with non-selective NSAIDs .

Anticancer Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has also been evaluated for its anticancer properties. Studies indicate that this compound induces apoptosis and autophagy in various cancer cell lines, including melanoma and pancreatic cancer.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 5.5 | Apoptosis via caspase activation |

| PANC-1 (Pancreatic) | 7.8 | Autophagy induction |

| K562 (CML) | 6.0 | Apoptosis |

The compound demonstrates effective tumor growth inhibition in vivo, particularly in xenograft models, showcasing its potential as a therapeutic agent against resistant forms of cancer .

The biological activity of N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.

- Autophagy Activation : It promotes autophagic processes that can lead to cell death in cancerous tissues.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Melanoma Treatment : A study involving patients with advanced melanoma treated with thiazole derivatives showed a significant reduction in tumor size and improved survival rates when combined with standard therapies.

- Inflammatory Disease Model : In animal models of inflammatory diseases, compounds similar to N-(4-(thiophen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide demonstrated reduced inflammation markers and improved clinical symptoms compared to control groups.

Q & A

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Approach :

- Assay standardization : Use identical passage numbers and serum-free conditions .

- Mechanistic profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways .

- Meta-analysis : Apply multivariate regression to cell line genomic data (e.g., CCLE) to identify resistance markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.